molecular formula C12H22BrNO3 B13600162 Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13600162
M. Wt: 308.21 g/mol
InChI Key: SDFUXGXEKACZSM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic organic compound featuring a seven-membered 1,4-oxazepane ring fused with a tert-butyl carbamate group and a 2-bromoethyl substituent. This compound is structurally characterized by:

  • tert-Butyl carbamate (Boc) group: A bulky, electron-withdrawing protecting group that enhances stability and modulates reactivity during synthetic processes .
  • 2-Bromoethyl substituent: A brominated alkyl chain at the C2 position, which introduces electrophilic reactivity, making the compound a candidate for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-4-8-16-10(9-14)5-6-13/h10H,4-9H2,1-3H3

InChI Key

SDFUXGXEKACZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of 2-bromoethylamine with tert-butyl 1,4-oxazepane-4-carboxylate. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like acetonitrile or methanol. The reaction mixture is then subjected to crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxazepane derivatives.

    Reduction Reactions: Reduction can lead to the formation of different oxazepane-based compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various substituted oxazepanes, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The oxazepane ring structure provides stability and specificity to the compound, allowing it to interact selectively with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 1,4-oxazepane derivatives, emphasizing substituent effects on reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent at C2 Key Features Applications/Reactivity Reference
Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate 2-Bromoethyl Electrophilic bromine for alkylation; Boc group enhances stability. Potential alkylating agent in drug synthesis. (Inferred)
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Hydroxymethyl (CH2OH) Polar hydroxyl group; hydrogen-bonding capability. Intermediate for chiral ligands or APIs .
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate Amino (NH2) at C6 Nucleophilic amine; Boc protection prevents undesired reactions. Building block for peptidomimetics .
tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate 5-Bromopentanamido Extended brominated alkyl chain; amide linkage. Likely used in peptide modification or labeling .
4-Boc-2-Hydroxymethylmorpholine Hydroxymethyl (CH2OH) Morpholine analog with Boc protection. Pharmaceutical intermediate .

Key Insights:

Reactivity Differences: The 2-bromoethyl group in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), contrasting with the hydroxymethyl analog’s hydrogen-bonding utility . The amino derivative (C6-substituted) offers nucleophilicity for amide bond formation, while the bromopentanamido analog combines bromine’s reactivity with peptide-like functionality .

Stability and Solubility: Boc protection universally enhances stability across analogs, but the bromoethyl substituent may reduce polarity compared to hydroxymethyl or amino groups, affecting solubility in polar solvents.

Synthetic Utility: Brominated derivatives (e.g., 2-bromoethyl, bromopentanamido) are pivotal in introducing alkyl or aryl groups via cross-coupling, whereas hydroxymethyl and amino variants serve as chiral auxiliaries or pharmacophores .

Biological Activity

Tert-butyl 2-(2-bromoethyl)-1,4-oxazepane-4-carboxylate (CAS Number: 2792185-46-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The molecular formula of this compound is C12H22BrNO3C_{12}H_{22}BrNO_3, with a molecular weight of approximately 334.25 g/mol. The compound features a bromoethyl group that may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-oxazepane-4-carboxylate with bromoethyl derivatives. The process can be optimized for yield and purity through various organic synthesis techniques, including nucleophilic substitutions and esterification reactions.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, oxazepane derivatives have shown activity against a range of bacterial strains, suggesting that the bromoethyl substituent may enhance their efficacy by increasing lipophilicity or facilitating interactions with microbial membranes .

Neuroprotective Effects

Emerging evidence suggests that oxazepanes may possess neuroprotective effects. Compounds in this class have been investigated for their ability to mitigate neurodegenerative processes, potentially by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazepane derivatives against Gram-positive and Gram-negative bacteria. Tert-butyl derivatives demonstrated significant inhibition zones compared to control groups, indicating promising antimicrobial properties.

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined to be within a range that suggests potential for further development as an anticancer agent.

Research Findings Summary Table

Property Finding
Molecular FormulaC12H22BrNO3C_{12}H_{22}BrNO_3
Molecular Weight334.25 g/mol
Antimicrobial ActivityEffective against various bacterial strains
Antitumor ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential modulation of neurotransmitter systems

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